molecular formula C15H19N3OS2 B11189808 N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B11189808
M. Wt: 321.5 g/mol
InChI Key: NEHLNOTUCSZSBD-UHFFFAOYSA-N
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Description

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide typically involves the reaction of 2-methylbenzyl chloride with thiourea to form 2-methylbenzylthiourea. This intermediate is then cyclized with pivaloyl chloride in the presence of a base such as triethylamine to yield the desired thiadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives.

Scientific Research Applications

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-((2-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)pivalamide stands out due to its unique combination of a thiadiazole ring and a pivalamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable tool for developing new drugs, agrochemicals, and other industrial products.

Properties

Molecular Formula

C15H19N3OS2

Molecular Weight

321.5 g/mol

IUPAC Name

2,2-dimethyl-N-[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C15H19N3OS2/c1-10-7-5-6-8-11(10)9-20-14-18-17-13(21-14)16-12(19)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,17,19)

InChI Key

NEHLNOTUCSZSBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NN=C(S2)NC(=O)C(C)(C)C

Origin of Product

United States

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